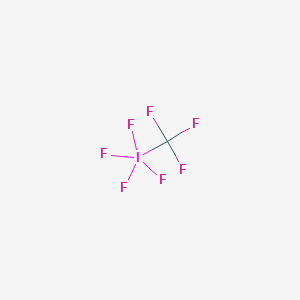

Tetrafluoro(trifluoromethyl)iodine

Description

Properties

CAS No. |

38091-67-7 |

|---|---|

Molecular Formula |

CF7I |

Molecular Weight |

271.904 g/mol |

IUPAC Name |

tetrafluoro(trifluoromethyl)-λ5-iodane |

InChI |

InChI=1S/CF7I/c2-1(3,4)9(5,6,7)8 |

InChI Key |

FGRHHOLHOUUXSR-UHFFFAOYSA-N |

Canonical SMILES |

C(F)(F)(F)I(F)(F)(F)F |

Origin of Product |

United States |

Structural Elucidation and Theoretical Investigations of Tetrafluoro Trifluoromethyl Iodine Cf₃if₄

Molecular Geometry and Bonding in CF₃IF₄

The spatial arrangement of atoms and the nature of the chemical bonds in CF₃IF₄ are dictated by its hypervalent state, leading to a molecular structure that is a departure from simple covalent models.

VSEPR Model Predictions and Observed Distorted Geometries in Hypervalent Iodine(V) Fluorides

Hypervalent iodine compounds are those in which the iodine atom appears to have more than eight electrons in its valence shell. acs.org In tetrafluoro(trifluoromethyl)iodine, the central iodine atom is in a +5 oxidation state. According to the Valence Shell Electron Pair Repulsion (VSEPR) theory, the geometry of a molecule is determined by the number of electron pairs around the central atom. For CF₃IF₄, the iodine atom is bonded to five substituent groups (four fluorine atoms and one trifluoromethyl group) and possesses one lone pair of electrons.

This arrangement, designated as AX₅E₁, predicts a square pyramidal geometry. In this structure, the trifluoromethyl group and the four fluorine atoms occupy the vertices of the pyramid, with the iodine atom at the center and the lone pair of electrons directed towards the vacant axial position below the base of the pyramid. This electron arrangement minimizes repulsion between the bonding pairs and the lone pair. Crystal structure analysis confirms that CF₃IF₄ adopts a distorted square pyramidal geometry. nih.gov The distortion from an ideal square pyramid arises from the steric bulk and electronic effects of the trifluoromethyl group compared to the fluorine atoms, as well as the influence of the stereochemically active lone pair.

The Nature of Hypervalent Bonds: 3-Center-4-Electron (3c-4e) Bonding Involving the CF₃ Group in CF₃IF₄

The bonding in many hypervalent molecules is explained by the 3-center-4-electron (3c-4e) bond model, also known as the Pimentel-Rundle model. wikipedia.org This model avoids the need for d-orbital participation in bonding for main group elements, an explanation that is now considered less favorable based on theoretical studies. wikipedia.orgslideshare.net A 3c-4e bond involves three atoms sharing four electrons, where two electrons occupy a bonding molecular orbital and two occupy a non-bonding molecular orbital, spread across the three centers. wikipedia.orgnih.gov This results in bond orders of approximately 0.5 between the central atom and each of the outer atoms. wikipedia.org

In the square pyramidal structure of CF₃IF₄, the bonding can be described using a combination of classical 2-center-2-electron (2c-2e) bonds and a 3c-4e bond. The four fluorine atoms lie approximately in a plane, forming the base of the pyramid. The more electronegative groups tend to occupy the axial positions in such structures. However, in CF₃IF₄, the structure consists of two equatorial I-F bonds and two axial I-F bonds, with the CF₃ group also in an axial position. The linear F-I-CF₃ arrangement can be described as a hypervalent 3c-4e bond. This type of bond is typically longer and weaker than a normal covalent bond. acs.orgrsc.org

Analysis of Interatomic Distances and Bond Angles within the Hypervalent System

The precise geometry of CF₃IF₄ has been determined by X-ray crystallography. nih.gov The interatomic distances and bond angles provide direct evidence for the distorted square pyramidal structure and the nature of the hypervalent bonding. The bond lengths in hypervalent iodine compounds are typically longer than standard covalent bonds. acs.org

Table 1: Selected Interatomic Distances and Bond Angles for CF₃IF₄

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| I-C | 2.231 |

| I-F(axial) | 1.921 |

| I-F(equatorial) | 1.875 |

| C-F (average) | 1.320 |

| **Bond Angles (°) ** | |

| C-I-F(axial) | 178.1 |

| C-I-F(equatorial) | 89.1 |

| F(axial)-I-F(equatorial) | 90.0 |

| F(equatorial)-I-F(equatorial) | 88.5 |

Data sourced from crystal structure analysis. nih.gov

The near-linear arrangement of the C-I-F(axial) angle at 178.1° is characteristic of the 3-center-4-electron bond axis. The I-C bond is significantly longer than a typical I-C single bond, and the axial I-F bond is slightly longer than the equatorial I-F bonds, which is consistent with the hypervalent bonding model.

Advanced Spectroscopic Characterization of CF₃IF₄

Spectroscopic techniques are indispensable for confirming the structure and assessing the purity of CF₃IF₄.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment (e.g., ¹⁹F NMR, ¹H NMR)

NMR spectroscopy is a powerful tool for the characterization of hypervalent iodine compounds. researchgate.net Due to the absence of hydrogen atoms in CF₃IF₄, ¹H NMR is not used for direct characterization but can be employed to detect proton-containing impurities.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. rsc.orgnih.gov The ¹⁹F NMR spectrum of CF₃IF₄ is expected to show distinct signals for the chemically non-equivalent fluorine atoms. The molecule has two distinct fluorine environments: the four fluorine atoms bonded directly to the iodine (IF₄ group) and the three fluorine atoms of the trifluoromethyl group (CF₃). Within the IF₄ group, the axial and equatorial fluorine atoms are also chemically distinct. This would lead to a complex spectrum, with chemical shifts and coupling constants (J-couplings) providing valuable structural information. The chemical shift of trifluoromethyl groups can vary significantly depending on the electronic environment. researchgate.net For similar hypervalent iodine fluorides, such as IOF₅, distinct signals for axial and equatorial fluorines are observed, confirming a stable structure in solution. capes.gov.br

Table 2: Predicted ¹⁹F NMR Data for CF₃IF₄

| Fluorine Group | Predicted Chemical Shift Range (ppm) | Expected Multiplicity |

|---|---|---|

| -CF₃ | Varies, depends on solvent | Quartet (coupling to IF₄) |

| -IF₄ (axial) | Downfield region | Complex multiplet |

| -IF₄ (equatorial) | Upfield region | Complex multiplet |

Predictions are based on general data for hypervalent iodine fluorides and trifluoromethyl compounds. researchgate.netcapes.gov.br

Mass Spectrometry (MS) Applications for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues about its structure. rsc.org The molecular weight of CF₃IF₄ is 271.904 g/mol . nih.gov

In the mass spectrum of CF₃IF₄, the molecular ion peak [M]⁺ would be expected at m/z ≈ 272. The fragmentation pattern would likely involve the successive loss of fluorine atoms, the trifluoromethyl group, and the iodine atom.

Table 3: Plausible Mass Spectrometry Fragmentation for CF₃IF₄

| Ion | Formula | Description |

|---|---|---|

| [CF₃IF₄]⁺ | [CF₇I]⁺ | Molecular Ion |

| [CF₃IF₃]⁺ | [CF₆I]⁺ | Loss of a fluorine atom (-F) |

| [IF₄]⁺ | [F₄I]⁺ | Loss of the trifluoromethyl radical (·CF₃) |

| [I]⁺ | [I]⁺ | Iodine cation |

| [CF₃]⁺ | [CF₃]⁺ | Trifluoromethyl cation |

Fragmentation pathways are predicted based on common fragmentation patterns of halogenated compounds.

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and probe the vibrational modes of molecules. compoundchem.com By shining infrared radiation through a sample and measuring the frequencies at which the radiation is absorbed, a spectrum is generated that reveals the characteristic vibrations of the chemical bonds within the molecule. compoundchem.comyoutube.com These vibrations, which include stretching and bending, are unique to specific bonds and functional groups, allowing for the elucidation of molecular structure. compoundchem.com

In the context of halocarbon compounds like this compound (CF₃IF₄), IR spectroscopy is particularly useful for identifying the vibrational frequencies associated with carbon-fluorine (C-F) and iodine-fluorine (I-F) bonds. The strong electronegativity of the fluorine atoms and the mass of the iodine atom significantly influence these vibrational modes.

The study of iodine adducts using IR spectroscopy has shown that the formation of donor-acceptor bonds involving iodine can lead to shifts in the vibrational frequencies of the participating functional groups. rjpbcs.com For instance, the interaction between iodine and amino groups in amino acids resulted in noticeable shifts in the IR spectra, confirming the formation of a complex. rjpbcs.com Similarly, in CF₃IF₄, the covalent bonds between iodine and fluorine, as well as the carbon-iodine bond, would exhibit characteristic vibrational frequencies that could be used for its identification and structural analysis.

The table below summarizes the expected IR absorption regions for the functional groups present in CF₃IF₄.

| Functional Group | Bond Type | Expected Absorption Region (cm⁻¹) | Vibration Type |

| Trifluoromethyl | C-F | 1350 - 1120 | Stretching |

| Tetrafluoroiodine | I-F | 700 - 500 | Stretching |

It is important to note that the actual experimental IR spectrum of CF₃IF₄ may show more complex features due to vibrational coupling and the specific molecular geometry of the compound.

X-ray Crystallography for Solid-State Structure Determination of CF₃IF₄ and Analogues

The crystal structure of this compound (CF₃IF₄) has been determined by X-ray crystallography. nih.gov The compound crystallizes in the monoclinic space group P 1 21/c 1 with the following unit cell parameters: a = 7.622 Å, b = 8.429 Å, c = 8.564 Å, β = 99.65°. nih.gov This detailed structural information provides definitive proof of the molecular connectivity and geometry.

The solid-state structure reveals a pseudo-square pyramidal geometry around the central iodine atom. The trifluoromethyl group occupies the apical position, while the four fluorine atoms are situated in the basal plane. This arrangement is consistent with the VSEPR theory for a molecule with five bonding pairs and one lone pair of electrons around the central atom, resulting in a square pyramidal geometry.

The study of analogous compounds is also crucial for understanding the structural chemistry of hypervalent iodine compounds. While specific analogues of CF₃IF₄ were not detailed in the search results, the principles of X-ray crystallography are broadly applicable to a wide range of small molecules, including organic, inorganic, and organometallic compounds. caltech.edu The technique is vital for understanding solid-state structures and can even be used to determine the absolute configuration of chiral molecules. caltech.edu

The table below summarizes the crystallographic data for CF₃IF₄. nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a (Å) | 7.622 |

| b (Å) | 8.429 |

| c (Å) | 8.564 |

| α (°) | 90 |

| β (°) | 99.65 |

| γ (°) | 90 |

Computational Chemistry Approaches to CF₃IF₄

Computational chemistry provides powerful tools for investigating the electronic structure, geometry, and properties of molecules, complementing experimental techniques.

Density Functional Theory (DFT) for Electronic Structure and Geometrical Optimization

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules based on the electron density rather than the complex many-electron wavefunction. youtube.comyoutube.com This approach offers a good balance between accuracy and computational cost, making it suitable for studying a wide range of chemical systems. youtube.com DFT calculations can be used to optimize molecular geometries, predict vibrational frequencies, and determine various electronic properties.

For CF₃IF₄, DFT calculations can provide valuable insights into its structure and bonding. By employing appropriate exchange-correlation functionals, such as the local density approximation (LDA) or generalized gradient approximation (GGA), it is possible to model the geometry of the molecule with high accuracy. youtube.com These calculations would be expected to confirm the pseudo-square pyramidal geometry observed experimentally through X-ray crystallography. Furthermore, DFT can be used to calculate the bond lengths and angles, which can then be compared with the experimental data to validate the computational model.

The application of DFT extends to predicting other properties, such as the infrared spectrum. By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. This can aid in the assignment of experimental IR bands to specific vibrational modes within the molecule.

Ab Initio Methods for High-Level Theoretical Calculations

Ab initio methods are a class of computational chemistry techniques that are based on first principles, meaning they are derived directly from theoretical principles without the inclusion of experimental data. nih.gov These methods, such as Hartree-Fock (HF) theory and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and Configuration Interaction), aim to solve the electronic Schrödinger equation as accurately as possible.

For a molecule like CF₃IF₄, ab initio calculations can provide a highly accurate description of its electronic structure and properties. These methods are computationally more demanding than DFT but can offer a more rigorous theoretical treatment. Ab initio calculations can be employed to refine the geometry and to calculate properties such as electron affinities, ionization potentials, and electronic transition energies with a high degree of confidence. The choice of the basis set is crucial in ab initio calculations, as it directly impacts the accuracy of the results.

Recent developments in ab initio methods allow for the study of complex systems and reactions, providing insights into reaction mechanisms and the stability of various species. aps.orgarxiv.org

Computational Studies on Bonding Interactions and Stability Profiles

Computational methods are invaluable for analyzing the nature of chemical bonds and assessing the stability of molecules. aps.orgosti.gov For CF₃IF₄, computational studies can elucidate the bonding interactions between the iodine atom and the fluorine and trifluoromethyl ligands.

Computational studies can also be used to investigate the stability of CF₃IF₄ relative to other possible isomers or decomposition products. By calculating the relative energies of different structures, it is possible to determine the most stable arrangement of atoms. These stability profiles are crucial for understanding the chemical behavior and potential reactivity of the compound.

Reactivity Profiles and Mechanistic Pathways of Tetrafluoro Trifluoromethyl Iodine Cf₃if₄

General Reactivity of Hypervalent Iodine(V) Compounds

Tetrafluoro(trifluoromethyl)iodine, with the chemical formula CF₃IF₄, is a member of the hypervalent iodine(V) or λ⁵-iodane class of compounds. wikipedia.org In these molecules, the iodine atom formally possesses more than the typical octet of electrons in its valence shell, specifically a dodecet structure (12-I-5). wikipedia.orgdiva-portal.org The reactivity of these compounds is largely dictated by the hypervalent nature of the iodine center, which renders them potent oxidizing and electrophilic species. wikipedia.org The structural and reactivity patterns of hypervalent iodine compounds often draw parallels with those of transition metals, with reactions frequently described in terms of oxidative addition, reductive elimination, and ligand exchange. acs.orgarkat-usa.orge-bookshelf.de

The fundamental reactivity of hypervalent iodine compounds is rooted in a sequence of key mechanistic steps. rsc.org

Ligand Exchange: This is often the initial step in reactions involving hypervalent iodine reagents. rsc.org It involves the substitution of one or more ligands on the iodine center by a nucleophile or another substrate. For iodine(III) compounds, this process is essential, with one ligand being exchanged while another participates in the subsequent reductive elimination. princeton.edu In the context of iodine(V) compounds like CF₃IF₄, ligand exchange can precede other transformations, allowing for the introduction of the reacting substrate into the coordination sphere of the iodine atom. The solubility and reactivity of hypervalent iodine reagents can be modified through ligand exchange reactions. semanticscholar.org

Reductive Elimination: This is a crucial bond-forming step in which two ligands attached to the iodine center couple and are expelled, while the iodine atom is reduced to a lower oxidation state (e.g., from I(V) to I(III), or I(III) to I(I)). rsc.orgprinceton.edu This process is the cornerstone of the reactivity for many hypervalent iodine reagents, driving the transfer of functional groups to substrates. princeton.edu The pathway of reductive elimination is highly dependent on the nature of the ligands, the reacting partner, and the specific reaction conditions. rsc.org In some cases, this process is more accurately termed ligand coupling. rsc.org

Oxidative Addition: While more commonly discussed as the reverse process (reductive elimination), oxidative addition is pertinent to the synthesis and catalytic cycles involving hypervalent iodine compounds. In transition metal-catalyzed reactions, a hypervalent iodine reagent can act as an oxidant, transferring its ligands to a metal center and increasing the metal's oxidation state (e.g., Pd(II) to Pd(IV)). acs.orgnih.govacs.org The resulting high-valent metal complex can then undergo reductive elimination to form the desired product. acs.orgacs.org

These three processes constitute the fundamental mechanistic framework through which hypervalent iodine compounds, including iodine(V) species, mediate a vast array of chemical transformations. arkat-usa.orgrsc.org

The reactivity of a specific hypervalent iodine compound is finely tuned by the electronic properties and steric bulk of its ligands.

Electronic Factors: The presence of highly electronegative groups attached to the iodine atom significantly enhances its electrophilicity. In CF₃IF₄, the iodine center is bonded to one strongly electron-withdrawing trifluoromethyl (CF₃) group and four fluorine atoms. This electronic environment makes the iodine atom highly electron-deficient and thus a powerful electrophile, susceptible to attack by nucleophiles. The hypervalent bond is inherently polarized, with a partial positive charge on the iodine and partial negative charges on the electronegative ligands, a feature that is crucial for its reactivity. electronicsandbooks.com

Steric Factors: Steric hindrance around the hypervalent iodine center can influence both the rate and selectivity of a reaction. electronicsandbooks.com Bulky ligands can impede the approach of a nucleophile to the iodine atom or to another ligand. Conversely, steric effects can be strategically employed to control the outcome of reactions, such as directing which group is transferred during reductive elimination from an unsymmetrical iodonium (B1229267) salt. electronicsandbooks.comnih.gov For CF₃IF₄, the relatively small size of the fluorine ligands combined with the larger CF₃ group creates a specific steric environment that influences its interaction with various substrates. For instance, ortho-substitution in aryl-containing hypervalent iodine reagents has been shown to cause significant changes in reactivity. nih.gov

Role in Electrophilic Fluoroalkylation and Trifluoromethylation Reactions

CF₃IF₄ and related compounds are potent reagents for electrophilic trifluoromethylation, a critical transformation in medicinal and agricultural chemistry due to the beneficial properties conferred by the CF₃ group. nih.govnih.gov These reagents function as sources of an electrophilic trifluoromethyl moiety ("CF₃⁺"), which can react with a wide variety of nucleophiles. nih.govconicet.gov.ar

The mechanism of electrophilic trifluoromethylation by hypervalent iodine reagents is often proposed to proceed through cationic iodonium intermediates. nih.govescholarship.orgacs.org For iodine(III) reagents like the Togni reagent, activation with a Lewis or Brønsted acid is often required to generate these highly reactive cationic species. nih.govacs.org

Although CF₃IF₄ is an iodine(V) compound, its reactivity can be understood through the lens of forming related reactive intermediates. It is plausible that CF₃IF₄ can react to generate a species like [CF₃IF₃]⁺, which would be a highly potent electrophilic trifluoromethylating agent.

Recent studies have successfully isolated and characterized CF₃ iodonium salts derived from λ³-iodanes, demonstrating their remarkable stability and competence as electrophiles in trifluoromethylation reactions. nih.govescholarship.org The reactivity of these isolated salts mirrors that observed when their parent hypervalent iodine compounds are activated with acids, providing strong evidence for the mechanistic relevance of cationic iodonium intermediates. nih.govacs.org These findings support the hypothesis that related cationic species derived from CF₃IF₄ are key intermediates in its fluoroalkylation reactions.

Electrophilic trifluoromethylating agents react with a broad array of carbon-centered nucleophiles. While specific reaction data for CF₃IF₄ is limited, the extensive research on related reagents like Togni's and Umemoto's reagents provides a clear indication of its expected reactivity profile.

α,β-Unsaturated Ketones and β-Keto Esters: These compounds are common substrates in trifluoromethylation reactions. d-nb.inforesearchgate.net For example, β-ketoesters can be efficiently trifluoromethylated at the α-position using electrophilic reagents, often in the presence of a base or catalyst. d-nb.info The reaction of α,β-unsaturated ketones can lead to α-trifluoromethylated products, sometimes involving a 1,4-conjugate addition followed by tautomerization. wikipedia.orgpressbooks.publibretexts.org

Silyl (B83357) Enol Ethers: As synthetic equivalents of enolates, silyl enol ethers are excellent nucleophiles for electrophilic trifluoromethylation. d-nb.inforesearchgate.net Their reaction with reagents like Togni's or Umemoto's reagents provides direct access to α-trifluoromethyl ketones under mild conditions. d-nb.infodigitellinc.com The reaction proceeds via electrophilic attack on the electron-rich double bond of the silyl enol ether. nih.govnih.gov

Aromatic and Heteroaromatic Substrates: Electron-rich aromatic and heteroaromatic compounds can undergo direct C-H trifluoromethylation. nih.gov Heteroaryliodonium salts themselves are highly reactive electrophiles. nih.gov The trifluoromethylation of heterocycles such as pyrroles, indoles, and thiophenes has been extensively documented with various electrophilic CF₃ sources, highlighting the broad applicability of this methodology. rsc.orgresearchgate.net

Table 1: Representative Trifluoromethylation of Carbon-Centered Nucleophiles with Related Reagents

| Nucleophile Type | Reagent Type | Typical Conditions | Product Type | Citation(s) |

|---|---|---|---|---|

| β-Ketoester | Electrophilic CF₃ Reagent | Phase-transfer catalyst | α-Trifluoromethyl-β-ketoester | d-nb.info |

| Silyl Enol Ether | Electrophilic CF₃ Reagent | Lewis acid or fluoride (B91410) activation | α-Trifluoromethyl ketone | d-nb.inforesearchgate.net |

| α,β-Unsaturated Ketone | CF₃I / Rh catalyst | Rhodium(I) catalyst, Et₂Zn | α-Trifluoromethyl ketone | wikipedia.org |

| Aromatic (Aniline) | Diaryliodonium Salt | Metal-free | N-Arylated product | diva-portal.org |

CF₃IF₄ and its analogues are also effective for the trifluoromethylation of heteroatom-centered nucleophiles, a reaction of significant importance for the synthesis of pharmaceuticals and agrochemicals.

Oxygen Nucleophiles: Alcohols and phenols can be trifluoromethylated to form trifluoromethyl ethers, although this can be challenging. Some protocols have demonstrated the O-trifluoromethylation of phenols using hypervalent iodine reagents. acs.org

Sulfur Nucleophiles: Thiols and thiophenols are excellent nucleophiles for electrophilic trifluoromethylation, readily forming trifluoromethyl sulfides. nih.gov The S-vinylation of thiols using hypervalent iodine reagents is a well-established reaction, and by analogy, S-trifluoromethylation is also highly efficient. nih.gov The first discovered reaction of this type involved the trifluoromethylation of thiophenolates with S-trifluoromethyl diarylsulfonium salts. d-nb.info

Phosphorus Nucleophiles: H-phosphonates have been shown to undergo oxidative trifluoromethylation to construct P-CF₃ bonds, demonstrating that phosphorus nucleophiles are also viable substrates. nih.gov

Table 2: Representative Trifluoromethylation of Heteroatom-Centered Nucleophiles with Related Reagents

| Nucleophile Type | Reagent Type | Typical Conditions | Product Type | Citation(s) |

|---|---|---|---|---|

| Sulfur (Thiophenol) | Electrophilic CF₃ Reagent | Base | Aryl trifluoromethyl sulfide | nih.govd-nb.info |

| Nitrogen (Benzotriazole) | CF₃ Iodonium Salt | Phase-transfer catalysis | N-Trifluoromethylated benzotriazole | acs.org |

| Nitrogen (Benzimidazole) | CF₃ Iodonium Salt | Phase-transfer catalysis | N-Trifluoromethylated benzimidazole | acs.org |

Specific Transformations Mediated by Hypervalent Iodine(V) Fluorides

This compound (CF₃IF₄) is a hypervalent iodine(V) compound, placing the iodine atom in a high oxidation state. This electronic configuration makes it a potent reagent for various chemical transformations, acting as a source of electrophilic fluorine and as a strong oxidizing agent. Its reactivity is often harnessed in specialized synthetic applications.

Halogenation and Fluorination Cascades

Hypervalent iodine reagents are well-established in fluorination reactions. acs.org While specific examples of complex halogenation and fluorination cascades initiated directly by CF₃IF₄ are not extensively detailed in available literature, its reactivity profile suggests it is a powerful fluorinating agent. The high oxidation state of the iodine(V) center renders the attached fluorine atoms highly electrophilic. CF₃IF₄ can therefore transfer a fluorine atom to a wide range of nucleophilic substrates.

The general mechanism involves the attack of a nucleophile on the iodine center, which can lead to the transfer of one or more fluorine atoms. The trifluoromethyl group (CF₃) is a strong electron-withdrawing group, which further enhances the electrophilicity of the iodine atom, making CF₃IF₄ a more potent fluorinating agent compared to non-substituted iodine fluorides. In theory, the sequential reaction of a polyunsaturated substrate with CF₃IF₄ could lead to a fluorination cascade, though such specific applications require careful substrate and condition control to manage the high reactivity.

Oxidative Transformations

The iodine(V) center in CF₃IF₄ makes it a strong oxidizing agent. This property is characteristic of hypervalent iodine compounds, which are often used in a variety of oxidative transformations. acs.org The reaction involves the reduction of the I(V) center to a lower oxidation state, typically I(III) or I(I), while the substrate is oxidized. For instance, iodine-promoted oxidative annulation has been used to construct complex heterocyclic scaffolds, demonstrating the synthetic utility of iodine's oxidizing power. nih.gov

CF₃IF₄ can be employed to oxidize a range of functional groups. Its high reactivity, however, necessitates mild reaction conditions and careful selection of substrates to avoid over-oxidation or decomposition. The transformation of alcohols to aldehydes or ketones, or the oxidative coupling of various substrates, are potential applications for this class of reagent.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving CF₃IF₄ primarily occur at the electrophilic iodine center rather than the carbon atom of the trifluoromethyl group. The carbon-fluorine bonds within the CF₃ group are exceptionally strong and generally unreactive toward nucleophilic attack. chemguide.co.uklibretexts.org

Instead, a nucleophile (Nu⁻) will attack the iodine atom, leading to the displacement of one of the fluoride ligands. This process results in a new hypervalent iodine species or the reductive elimination of the groups attached to iodine. The general pathway can be represented as:

CF₃IF₄ + Nu⁻ → [CF₃IF₄(Nu)]⁻ → CF₃IF₃(Nu) + F⁻

This reactivity allows for the synthesis of other hypervalent iodine compounds by substituting the fluoride ions with other desired ligands. The strength of the iodine-ligand bond and the nature of the incoming nucleophile dictate the reaction's feasibility and outcome.

| Transformation Type | Substrate Type | Probable Mechanism | Product Type |

| Fluorination | Alkenes, Alkynes, Electron-rich Aromatics | Electrophilic attack | Fluorinated organic molecules |

| Oxidation | Alcohols, Thiols | Redox reaction (I(V) → I(III) or I(I)) | Aldehydes, Ketones, Disulfides |

| Nucleophilic Substitution | Anionic or neutral nucleophiles | Attack at iodine center | New hypervalent iodine compounds |

Thermal and Chemical Stability Profiles of CF₃IF₄ and Structural Influences on Reactivity

The stability of CF₃IF₄ is a critical factor influencing its storage, handling, and reactivity. As a hypervalent iodine(V) fluoride, it is inherently energetic and requires careful management. nih.gov

Stability in Various Solvent Systems and Under Different Atmospheric Conditions

Its stability in aprotic solvents would be greater, but its high reactivity means it could still react with solvents that have nucleophilic character or C-H bonds susceptible to activation. For long-term storage, inert, non-polar aprotic solvents at low temperatures would be preferable.

Under atmospheric conditions, CF₃IF₄ is not expected to be stable. Its sensitivity to water vapor would lead to rapid decomposition. wikipedia.org The atmospheric lifetime of such a reactive species would be extremely short, as it would readily react with atmospheric moisture and other trace gases. weather.govnwcg.gov

| Condition | Solvent/Atmosphere | Predicted Stability | Likely Decomposition Products |

| Ambient | Air (with moisture) | Very Low | HF, IOₓFᵧ species |

| Inert Atmosphere | Nitrogen, Argon | High (if pure) | N/A |

| Protic Solvents | Water, Methanol | Very Low | HF, CF₃H, I(III)/I(I) species |

| Aprotic Polar Solvents | Acetonitrile, DMF | Moderate to Low | Potential for slow reaction/decomposition |

| Aprotic Non-Polar Solvents | Hexane, Toluene | Moderate to High | Generally stable at low temperatures |

Effects of Lewis and Brønsted Acid Activation on Reactivity and Stability

The reactivity of hypervalent iodine reagents, including CF₃IF₄, can be significantly enhanced through activation by Lewis or Brønsted acids. acs.orgresearchgate.net This activation strategy is a cornerstone of modern hypervalent iodine chemistry. organic-chemistry.org

A Lewis acid (e.g., BF₃, TMSOTf) or a Brønsted acid (e.g., HBF₄) coordinates to one of the electronegative fluorine ligands on the iodine atom. nih.govresearchgate.net This coordination withdraws electron density from the iodine center, drastically increasing its electrophilicity and making it a more aggressive fluorinating or oxidizing agent. The activation process can be depicted as:

CF₃IF₄ + LA → [CF₃IF₃]⁺[LA-F]⁻

This "activated" cationic iodine species is significantly more reactive than the parent neutral molecule. acs.org This increased reactivity allows for transformations that are not possible with the unactivated reagent, such as the fluorination of less reactive substrates.

Future Outlook and Research Challenges for Tetrafluoro Trifluoromethyl Iodine Cf₃if₄ Chemistry

Design of Novel CF₃IF₄ Reagents with Tuned Reactivity and Selectivity

A primary challenge and opportunity in CF₃IF₄ chemistry lies in the design of new reagents with finely tuned reactivity and selectivity. The reactivity of hypervalent iodine reagents can be modulated by altering the ligands attached to the iodine center. beilstein-journals.org For CF₃IF₄, this could involve the substitution of one or more fluorine atoms with other functional groups to influence the reagent's electrophilicity, stability, and solubility.

Future research will likely focus on synthesizing a library of CF₃IF₄ derivatives. By introducing electron-withdrawing or electron-donating groups, it may be possible to control the rate and selectivity of trifluoromethylation and tetrafluorination reactions. For instance, the use of Lewis or Brønsted acids has been shown to activate other CF₃ λ³-iodanes, suggesting a pathway for tuning the reactivity of CF₃IF₄. researchgate.netacs.org The development of chiral CF₃IF₄ reagents is another exciting prospect for asymmetric synthesis, enabling the enantioselective introduction of the CF₃ group.

Table 1: Strategies for Tuning Reactivity and Selectivity of CF₃IF₄-based Reagents

| Strategy | Approach | Desired Outcome |

| Ligand Modification | Substitution of fluorine atoms with other organic or inorganic ligands. | Altered electrophilicity, stability, and solubility of the reagent. |

| Acid Catalysis | Use of Lewis or Brønsted acids as co-reagents. | Enhanced reactivity and control over reaction pathways. researchgate.net |

| Chiral Design | Incorporation of chiral auxiliaries into the reagent structure. | Enantioselective trifluoromethylation reactions. |

The synthesis of novel 10-I-3 hypervalent iodine compounds has demonstrated the feasibility of creating new reagents where the CF₃ group is part of the hypervalent bond. nih.gov This opens the door for creating a new class of CF₃IF₄-derived reagents with unique reactivity profiles.

Elucidation of Complex Reaction Mechanisms and Transient Intermediates

A deeper understanding of the reaction mechanisms involving CF₃IF₄ is crucial for optimizing existing transformations and designing new ones. The reactions of hypervalent iodine compounds are often complex, proceeding through various transient intermediates. acs.orgresearchgate.net For trifluoromethylation reactions using related hypervalent iodine reagents, cationic CF₃ iodonium (B1229267) species have been proposed as key intermediates. acs.orgresearchgate.net

Future research efforts will need to employ a combination of experimental and computational techniques to identify and characterize the intermediates in CF₃IF₄ reactions. Time-resolved spectroscopic methods could be used to observe transient species, while computational chemistry can model reaction pathways and transition states. nih.govchemrxiv.org Understanding the role of the solvent and other additives in the reaction mechanism will also be critical. For example, mechanistic studies on other hypervalent iodine reagents have revealed clean second-order kinetics and weak substrate electronic effects, providing a starting point for investigations into CF₃IF₄. rsc.org

Table 2: Potential Transient Intermediates in CF₃IF₄ Reactions

| Intermediate Type | Proposed Role | Method of Investigation |

| Cationic Iodonium Species | Key electrophilic species in trifluoromethylation. acs.orgresearchgate.net | Spectroscopic analysis (NMR, Mass Spectrometry), Computational modeling. |

| Radical Species | Intermediates in radical-mediated pathways. | Electron Paramagnetic Resonance (EPR) spectroscopy, trapping experiments. |

| Coordination Complexes | Formation with substrates or catalysts prior to group transfer. | X-ray crystallography, NMR spectroscopy. |

The study of transient intermediates in other photochemical and biological systems, such as phytochromes, provides a methodological framework that could be adapted for studying the complex reactions of CF₃IF₄. nih.govresearchgate.net

Integration into Sustainable Chemical Processes and Green Chemistry Methodologies

The principles of green chemistry, which aim to reduce waste and environmental impact, are becoming increasingly important in the chemical industry. youtube.comrsc.orgyoutube.com Hypervalent iodine reagents are generally considered to be more environmentally benign than many heavy-metal-based reagents. rsc.orgresearchgate.net A significant future direction for CF₃IF₄ chemistry is its integration into sustainable synthetic processes.

This will involve developing catalytic versions of reactions that currently require stoichiometric amounts of the reagent. The development of recyclable CF₃IF₄ reagents or the use of CF₃IF₄ in flow chemistry systems could also contribute to greener processes. envchemgroup.com Furthermore, exploring the use of greener solvents, such as ionic liquids or supercritical fluids, in CF₃IF₄-mediated reactions is another important area of research. envchemgroup.com The development of biocatalytic processes, which operate under mild conditions and in aqueous media, could also be a long-term goal for the sustainable application of CF₃IF₄. mt.com

Exploration of New Applications in Materials Science and Interdisciplinary Chemical Biology

The unique reactivity of CF₃IF₄ opens up possibilities for its use in a variety of applications beyond traditional organic synthesis.

In materials science , CF₃IF₄ could be a valuable tool for the surface modification of polymers. nih.govmdpi.com The introduction of fluorine and trifluoromethyl groups onto a polymer surface can dramatically alter its properties, such as hydrophobicity, chemical resistance, and biocompatibility. nih.govsinap.ac.cn CF₃IF₄ could be used to create novel fluorinated polymers with tailored properties for applications in electronics, aerospace, and medicine. sinap.ac.cnmdpi.com

In the interdisciplinary field of chemical biology , the principles of bioorthogonal chemistry—reactions that can occur in living systems without interfering with native biochemical processes—offer exciting opportunities. wikipedia.org Hypervalent iodine compounds have already been used for the late-stage functionalization of peptides and proteins due to their low toxicity and stability in biological media. nih.gov CF₃IF₄ and its derivatives could potentially be developed into bioorthogonal reagents for labeling and modifying biomolecules in living cells. The ability to introduce the CF₃ group into biological systems would be of great interest for studying protein function and for the development of new therapeutic agents. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the optimized synthetic pathways for preparing tetrafluoro(trifluoromethyl)iodine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of hypervalent iodine compounds like this compound often involves fluorination of iodinated precursors under anhydrous conditions. For example, fluorination with xenon difluoride (XeF₂) or iodine pentafluoride (IF₅) in inert solvents (e.g., dichloromethane) at low temperatures (−30°C to 0°C) can minimize side reactions. Purification via fractional crystallization or column chromatography is critical due to the hygroscopic and reactive nature of fluorinated intermediates. Evidence from hypervalent iodine chemistry highlights that fluorinated derivatives exhibit enhanced solubility in organic solvents compared to non-fluorinated analogs, which simplifies isolation .

Q. How can spectroscopic techniques (NMR, IR) differentiate this compound from structurally similar compounds?

- Methodological Answer :

- ¹⁹F NMR : Distinct chemical shifts for CF₃ (δ ≈ −60 ppm) and adjacent fluorine atoms (δ ≈ −80 to −100 ppm) can resolve structural ambiguities. Splitting patterns due to coupling with iodine (¹²⁷I, spin-5/2) may also appear.

- IR Spectroscopy : Stretching vibrations for C-F bonds (1000–1300 cm⁻¹) and I-F bonds (~600 cm⁻¹) provide complementary data.

Cross-referencing with computational simulations (DFT) validates assignments .

Q. What are the key stability challenges for this compound under ambient conditions, and how can they be mitigated?

- Methodological Answer : The compound is sensitive to moisture and UV light, leading to decomposition via hydrolysis or radical pathways. Storage in sealed, argon-purged vessels with molecular sieves at −20°C is recommended. Stability tests using TGA/DSC can identify decomposition thresholds (e.g., exothermic peaks above 50°C). Adding stabilizers like hindered amines or perfluorinated solvents may extend shelf life .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., CF₃) influence the reactivity of hypervalent iodine compounds in oxidative coupling reactions?

- Methodological Answer : The CF₃ group increases electrophilicity at the iodine center, enhancing oxidative power. Kinetic studies (e.g., UV-Vis monitoring of iodonium intermediates) show faster ligand transfer rates in fluorinated analogs. For example, this compound facilitates catalytic C–H bond activation in arenes at lower temperatures (40°C vs. 80°C for non-fluorinated analogs). Mechanistic probes like radical traps (TEMPO) or isotopic labeling (¹⁸O) clarify whether pathways involve single-electron transfer or ligand exchange .

Q. What computational methods are most reliable for modeling the hypervalent bonding and thermodynamic stability of this compound?

- Methodological Answer : Density Functional Theory (DFT) with dispersion-corrected functionals (e.g., B3LYP-D3) and basis sets like def2-TZVP accurately predict bond lengths and angles. Natural Bond Orbital (NBO) analysis quantifies hypervalent interactions (e.g., 3-center, 4-electron bonds). Comparative studies with X-ray crystallography data (e.g., I–F bond distances of ~1.9 Å) validate computational models .

Q. How do contradictory data on photoabsorption cross-sections and electron yields arise in studies of iodinated fluorophores, and how can they be resolved?

- Methodological Answer : Discrepancies often stem from differences in experimental setups (e.g., photon energy ranges, solvent polarity). For instance, iodine-substituted compounds like this compound exhibit Auger electron emission under EUV irradiation, which increases electron yields but complicates direct comparison with non-iodinated analogs. Synchronized time-resolved spectroscopy and monochromatic light sources reduce measurement variability .

Q. What strategies enable the use of this compound in catalytic cycles without iodine leaching or byproduct formation?

- Methodological Answer : Ligand design (e.g., fluorinated phosphines or N-heterocyclic carbenes) stabilizes the iodine center during redox cycles. Flow chemistry setups with immobilized catalysts (e.g., silica-supported reagents) improve recyclability. Monitoring iodine leaching via ICP-MS and optimizing stoichiometric ratios (e.g., 5–10 mol% catalyst loading) minimize waste .

Data Analysis and Contradiction Resolution

Q. How can researchers reconcile conflicting reports on the solubility of this compound in polar vs. nonpolar solvents?

- Methodological Answer : Solubility contradictions arise from impurities (e.g., residual salts) or solvent fluorophilicity. Systematic studies using Hansen Solubility Parameters (HSPs) and phase diagrams clarify trends. For example, fluorinated ethers (e.g., HFE-7100) dissolve the compound better than hydrocarbons due to fluorine-fluorine interactions. Purity checks via elemental analysis and Karl Fischer titration are essential .

Q. What experimental controls are critical when studying the environmental persistence of perfluorinated iodine compounds?

- Methodological Answer : Include negative controls (non-fluorinated analogs) and matrix spikes (e.g., soil or water samples) to assess degradation pathways. Accelerated aging tests under UV/ozone exposure quantify half-lives. LC-MS/MS with MRM (multiple reaction monitoring) detects trace degradation products (e.g., iodinated acids) at ppb levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.